molecular formula C13H24O3 B2708474 6-[(3-Methylcyclohexyl)oxy]hexanoic acid CAS No. 1344222-36-1

6-[(3-Methylcyclohexyl)oxy]hexanoic acid

Cat. No.: B2708474
CAS No.: 1344222-36-1
M. Wt: 228.332
InChI Key: ZLISLBQFNDTLMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(3-Methylcyclohexyl)oxy]hexanoic acid is a chemical compound with the molecular formula C13H24O3 and a molecular weight of 228.33 g/mol. This compound is known for its unique structure, which includes a cyclohexyl ring substituted with a methyl group and an oxyhexanoic acid chain. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 6-[(3-Methylcyclohexyl)oxy]hexanoic acid typically involves the reaction of 3-methylcyclohexanol with hexanoic acid under specific conditions. The reaction is usually catalyzed by an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified through distillation or recrystallization.

In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to enhance yield and efficiency. These methods often incorporate automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

6-[(3-Methylcyclohexyl)oxy]hexanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclohexyl ring, where the methyl group can be replaced by other substituents, such as halogens or alkyl groups, under appropriate conditions.

Scientific Research Applications

6-[(3-Methylcyclohexyl)oxy]hexanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: It is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 6-[(3-Methylcyclohexyl)oxy]hexanoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its hydrophobic nature enables it to interact with lipid membranes, potentially affecting cell signaling and membrane fluidity.

Comparison with Similar Compounds

6-[(3-Methylcyclohexyl)oxy]hexanoic acid can be compared to other similar compounds, such as:

    6-[(Cyclohexyl)oxy]hexanoic acid: This compound lacks the methyl group on the cyclohexyl ring, which may result in different chemical and biological properties.

    6-[(3-Ethylcyclohexyl)oxy]hexanoic acid: The presence of an ethyl group instead of a methyl group can influence the compound’s reactivity and interactions with biological targets.

    6-[(3-Phenylcyclohexyl)oxy]hexanoic acid: The substitution of a phenyl group can significantly alter the compound’s properties, potentially enhancing its biological activity.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

IUPAC Name

6-(3-methylcyclohexyl)oxyhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O3/c1-11-6-5-7-12(10-11)16-9-4-2-3-8-13(14)15/h11-12H,2-10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLISLBQFNDTLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)OCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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